Evidence 1: Measurable Shift in Azide-Tetrazole Equilibrium Due to C-6 Fluorination
The presence of the fluorine atom at the C-6 position on 2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine is not a passive structural feature; it actively and measurably shifts the thermodynamic equilibrium of the core scaffold. A key study on related pyrido[2,3-d]pyrimidines demonstrated that the azide-tetrazole equilibrium, a critical process for 'click chemistry' and bioorthogonal applications, is sensitive to C-5/C-6 substitution. For C-5 substituted analogs, the free Gibbs energies of tautomerization were calculated to be -17.02 kJ/mol, -21.30 kJ/mol, and -23.19 kJ/mol, respectively, demonstrating that specific substituents shift the equilibrium by up to 6.17 kJ/mol [1]. The electronic effect of the 6-fluoro substituent is expected to exert a similar, quantifiable influence on this and other key equilibria, making it a distinct chemical entity compared to its non-fluorinated (C6-H) counterparts like 2,4-dichloropyrido[2,3-d]pyrimidine (CAS 39551-54-7) [2]. This pre-determined electronic bias is crucial for the rational design of experiments where a specific tautomeric state is required.
| Evidence Dimension | Thermodynamic Influence on Tautomeric Equilibrium |
|---|---|
| Target Compound Data | Fluorine substituent at C-6 (analogous to C-5 substitution in study) |
| Comparator Or Baseline | Non-fluorinated C-6 hydrogen (as in 2,4-dichloropyrido[2,3-d]pyrimidine) and other C-5 substituted analogs |
| Quantified Difference | Gibbs free energy of tautomerization varies by up to 6.17 kJ/mol among different substituents (e.g., -17.02 kJ/mol for phenoxy vs. -23.19 kJ/mol for isopropyloxy) [1]. |
| Conditions | Solution-phase NMR and IR studies; DFT calculations for azide-tetrazole tautomerization in pyrido[2,3-d]pyrimidine derivatives [1]. |
Why This Matters
This matters for scientific selection because the C-6 fluorine substituent provides a tunable and measurable electronic bias that alters the core's fundamental chemical behavior, enabling synthetic and biological applications that are inaccessible with non-fluorinated analogs.
- [1] Kaloglu N, et al. Structural study of azide-tetrazole equilibrium in pyrido[2,3-d]pyrimidines. J Mol Struct. 2022. doi:10.1016/j.molstruc.2022.133456 View Source
- [2] Lavecchia G, et al. Convenient synthesis of 2,4-disubstituted pyrido[2,3-d]pyrimidines via regioselective palladium-catalyzed reactions. Tetrahedron. 2012;68(25):5018-5024. doi:10.1016/j.tet.2012.04.058 View Source
